2-(trifluoromethyl)piperidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)piperidine-1-carbonyl chloride is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethyl)piperidine with phosgene (COCl₂) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)piperidine-1-carbonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)piperidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Oxidizing Agents: Hydrogen peroxide (H₂O₂)
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions
Alcohols: Formed through reduction reactions
N-Oxides: Formed through oxidation reactions
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)piperidine-1-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(trifluoromethyl)piperidine-1-carbonyl chloride involves its reactivity with various nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules . The carbonyl chloride group is highly reactive, making it a useful functional group for introducing new substituents into the piperidine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)pyridine-1-carbonyl chloride
- 2-(Trifluoromethyl)azepane-1-carbonyl chloride
- 2-(Trifluoromethyl)morpholine-1-carbonyl chloride
Uniqueness
2-(Trifluoromethyl)piperidine-1-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride functional group on a piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2199498-35-4 |
---|---|
Molekularformel |
C7H9ClF3NO |
Molekulargewicht |
215.60 g/mol |
IUPAC-Name |
2-(trifluoromethyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(13)12-4-2-1-3-5(12)7(9,10)11/h5H,1-4H2 |
InChI-Schlüssel |
RJDLEICQAGMIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.